molecular formula C11H21NO4 B6227901 tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate CAS No. 1398504-42-1

tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate

Cat. No.: B6227901
CAS No.: 1398504-42-1
M. Wt: 231.29 g/mol
InChI Key: MPDQVMSQLKWPHZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl-substituted ethyl chain, and a tetrahydrofuran (oxolane) ring. The Boc group enhances stability during reactions, while the hydroxyl and oxolane moieties contribute to polarity and conformational rigidity, influencing molecular interactions .

Properties

CAS No.

1398504-42-1

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9(6-13)8-4-5-15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)

InChI Key

MPDQVMSQLKWPHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CCOC1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

The mixed anhydride method, adapted from the synthesis of tert-butyl carbamate intermediates for anticonvulsant drugs, involves sequential activation of a carboxylic acid derivative, followed by nucleophilic substitution. For tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate, this approach would utilize N-Boc-protected amino alcohols as starting materials.

Stepwise Procedure

  • Activation of N-Boc-Serine :
    N-Boc-L-serine is treated with isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) in anhydrous ethyl acetate at -10°C to form a reactive mixed anhydride intermediate.

    N-Boc-L-serine+i-BuOCOClNMM, -10°Cmixed anhydride\text{N-Boc-L-serine} + \text{i-BuOCOCl} \xrightarrow{\text{NMM, -10°C}} \text{mixed anhydride}
  • Nucleophilic Attack by Oxolan-3-ylmethylamine :
    The mixed anhydride reacts with oxolan-3-ylmethylamine at 10–15°C, yielding the carbamate product after 2 hours.

    mixed anhydride+Oxolan-3-ylmethylamine10–15°Ctert-butyl carbamate\text{mixed anhydride} + \text{Oxolan-3-ylmethylamine} \xrightarrow{\text{10–15°C}} \text{tert-butyl carbamate}
  • Purification :
    Crude product is washed with dilute HCl and brine, followed by crystallization using hexane/ethyl acetate (8:1).

Optimization Parameters

  • Temperature Control : Maintaining sub-zero temperatures during anhydride formation minimizes side reactions (e.g., racemization).

  • Solvent Selection : Anhydrous ethyl acetate ensures compatibility with moisture-sensitive reagents.

Table 1: Key Reaction Parameters for Mixed Anhydride Method

ParameterValue/DetailSource
Starting MaterialN-Boc-L-serine
ActivatorIsobutyl chlorocarbonate
BaseN-Methylmorpholine
SolventAnhydrous ethyl acetate
Reaction Temperature-10°C (activation), 10–15°C (condensation)
Yield90–93% (analogous reactions)

Phase-Transfer Catalyzed Alkylation

Strategic Alkylation of Hydroxyl Groups

The phase-transfer catalysis (PTC) method, exemplified in the synthesis of tert-butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate, enables efficient O-alkylation of hydroxylated intermediates.

Reaction Steps

  • Substrate Preparation :
    tert-Butyl N-[2-hydroxy-1-aminoethyl]carbamate is synthesized via Boc protection of the corresponding amino alcohol.

  • Alkylation with Oxolan-3-ylmethyl Electrophile :
    Under PTC conditions (tetrabutylammonium bromide, KOH), the hydroxyl group undergoes alkylation with oxolan-3-ylmethyl sulfate in ethyl acetate at 0–10°C:

    tert-butyl carbamate-OH+Oxolan-3-ylmethyl sulfateTBAB, KOHtarget compound\text{tert-butyl carbamate-OH} + \text{Oxolan-3-ylmethyl sulfate} \xrightarrow{\text{TBAB, KOH}} \text{target compound}
  • Workup and Isolation :
    The product is extracted, washed with acid/base solutions, and crystallized using hexane.

Critical Factors

  • Catalyst Loading : A 1:0.025–0.2 molar ratio of substrate to TBAB optimizes reaction rates.

  • Alkylating Agent : Methyl sulfate derivatives are preferred for their reactivity and solubility in PTC systems.

Table 2: PTC Alkylation Conditions

ParameterValue/DetailSource
CatalystTetrabutylammonium bromide (TBAB)
Base50% KOH solution
Alkylating AgentOxolan-3-ylmethyl sulfate
SolventEthyl acetate
Temperature0–10°C
Yield92–97% (analogous reactions)

Reductive Amination Route

Synthetic Pathway

  • Formation of Keto Intermediate :
    Oxidation of tert-butyl N-[1-aminoethyl]carbamate generates a ketone, which reacts with oxolan-3-ylmethylamine.

  • Reductive Amination :
    Sodium cyanoborohydride (NaBH3CN) reduces the imine intermediate in methanol, yielding the secondary amine:

    keto-carbamate+Oxolan-3-ylmethylamineNaBH3CNtert-butyl carbamate\text{keto-carbamate} + \text{Oxolan-3-ylmethylamine} \xrightarrow{\text{NaBH3CN}} \text{tert-butyl carbamate}
  • Hydroxylation :
    The hydroxyl group is introduced via Sharpless asymmetric dihydroxylation or enzymatic resolution, depending on stereochemical requirements.

Advantages and Limitations

  • Stereocontrol : Enzymatic methods ensure high enantiomeric excess (>98% ee).

  • Yield Challenges : Multi-step sequences may reduce overall efficiency (∼70–80% yield).

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodYieldStereochemical ControlScalabilityCost Efficiency
Mixed Anhydride90–93%ModerateHighModerate
PTC Alkylation92–97%LowIndustrialHigh
Reductive Amination70–80%HighLaboratoryLow

Structural Characterization and Quality Control

Analytical Techniques

  • HPLC Purity : ≥98.0% (area%) as per industry standards.

  • NMR Spectroscopy : Confirmation of Boc group (δ 1.4 ppm, singlet) and oxolan-3-yl protons (δ 3.6–4.0 ppm).

  • Specific Rotation : [α]D20=5.0 to 7.0° (c=1, methanol)[α]_D^{20} = -5.0\ \text{to}\ -7.0°\ (\text{c=1, methanol}) for enantiopure products.

Table 4: Characterization Data

ParameterValue/DetailSource
Molecular FormulaC12H21NO4
Molecular Weight249.30 g/mol
Melting Point109–113°C
Storage ConditionsRoom temperature, inert atmosphere

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. Its unique structure allows it to interact with various enzymes, providing insights into enzyme mechanisms and functions .

Medicine: Its hydroxy and carbamate groups can be modified to enhance the bioavailability and stability of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity and stability make it a valuable component in the formulation of high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the carbamate group can participate in covalent bonding with nucleophilic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
tert-Butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate (Target) C12H23NO4 257.33* Hydroxyethyl, oxolane-3-yl Polar, Boc-protected, potential H-bond donor
tert-Butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate C12H21NO4 243.30 Ketone (1-oxo), oxolane-2-yl Increased electrophilicity due to ketone
tert-Butyl N-(4-aminooxolan-3-yl)carbamate C9H18N2O3 202.25 Amino group on oxolane-3-yl Enhanced nucleophilicity; used in amine protection
tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate C13H23NO4 257.33 Oxolane-3-ylmethyl, ketone Conformational flexibility; lipophilic
Ethyl carbamate (Urethane) C3H7NO2 89.09 Ethoxy group Known carcinogen; metabolic activation

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogues (e.g., tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate), improving aqueous solubility .
  • Stability: Boc protection in the target compound enhances resistance to acidic conditions, whereas ethyl carbamate derivatives are prone to hydrolysis and metabolic activation into carcinogens like vinyl carbamate .

Biological Activity

Tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features, including a tert-butyl group, a carbamate moiety, and an oxolane ring. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C10H19NO4C_{10}H_{19}NO_4, with a molecular weight of approximately 231.29 g/mol. This compound's structure enables it to form stable covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and modulating biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular proteins and enzymes. The carbamate group allows for the formation of covalent bonds with nucleophilic sites, which can lead to the inhibition of enzyme function. This characteristic is particularly valuable in drug design, especially for developing enzyme inhibitors and therapeutic agents targeting specific pathways.

Potential Therapeutic Applications

The compound has shown promise in various therapeutic areas, including:

  • Enzyme Inhibition : Its ability to inhibit specific enzymes makes it a candidate for developing treatments for diseases where enzyme activity is dysregulated.
  • Drug Development : The structural versatility allows for modifications that can enhance bioactivity or selectivity towards particular targets.

In vitro Studies

Research has indicated that this compound can modulate biological pathways by interacting with cellular proteins. For example, studies have shown that it can inhibit certain proteases involved in viral replication, making it a potential candidate for antiviral drug development .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
Tert-butyl N-hydroxycarbamateLacks oxolane ring; simpler structureModerate enzyme inhibition
N-(tert-Butoxycarbonyl)ethanolamineContains carbamate but differs in functional groupsLimited biological activity
Tert-butyl N-(2-hydroxyethyl)carbamateSimilar carbamate structure but without oxolaneLow enzyme inhibition

This table illustrates how the presence of the oxolane ring in this compound enhances its solubility and reactivity compared to its analogs.

Case Studies

  • Antiviral Activity : A study focused on the inhibition of SARS-CoV 3CL protease demonstrated that compounds similar to this compound exhibited significant inhibitory effects. The IC50 values were determined through fluorometric assays, showcasing its potential as an antiviral agent .
  • Enzyme Inhibition : Another investigation highlighted the compound's interaction with serine proteases, revealing its capacity to inhibit these enzymes effectively. The kinetic parameters were assessed using various substrate concentrations, further confirming its role as an enzyme inhibitor .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[2-hydroxy-1-(oxolan-3-yl)ethyl]carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with oxolane derivatives under controlled conditions. Key parameters include:
  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
  • Catalysts: Triethylamine (TEA) or sodium hydride (NaH) to facilitate carbamate bond formation .
  • Temperature: Reactions are often conducted at 0–5°C to minimize side reactions, with yields improving under inert atmospheres (e.g., nitrogen) .
  • Scale-Up: Continuous flow reactors may enhance efficiency in multi-step syntheses .

Table 1: Comparison of Synthetic Methods

MethodReagentsConditionsYield (%)Purity (%)
Atert-butyl carbamate, oxolane-3-amine, DCM, TEA0°C, 12 h78>95
Btert-butyl carbamate, oxolane-3-epoxide, THF, NaHRT, 24 h6590

Q. How can structural characterization of this compound be performed to confirm its configuration?

  • Methodological Answer: Use a combination of:
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to identify hydroxyl, oxolane, and carbamate groups. For stereochemical analysis, NOESY or COSY may resolve spatial interactions .
  • X-Ray Crystallography: Determines absolute configuration, especially for chiral centers in the oxolane ring .
  • Mass Spectrometry (HRMS): Validates molecular weight (230.3 g/mol) and fragmentation patterns .

Q. What is the role of this compound as a building block in medicinal chemistry?

  • Methodological Answer: The tert-butyl carbamate group acts as a protective moiety for amines, enabling selective functionalization in multi-step syntheses. Applications include:
  • Peptide Mimetics: The oxolane ring mimics proline’s conformational rigidity, aiding in protease-resistant drug design .
  • Enzyme Substrates: Hydroxyl groups participate in hydrogen bonding with active sites (e.g., kinases, hydrolases), studied via fluorescence quenching assays .

Advanced Research Questions

Q. What mechanistic insights explain its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer:
  • Molecular Docking: Simulations (AutoDock Vina) reveal binding affinity to ATP-binding pockets (e.g., kinase inhibitors) via oxolane-hydroxyl interactions .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH) for receptor-ligand complexes .
  • Mutagenesis Studies: Replace key residues (e.g., Ser/Thr in catalytic sites) to validate binding specificity .

Q. How do stereochemical variations (e.g., R/S configurations) impact its bioactivity?

  • Methodological Answer:
  • Chiral Chromatography: Separate enantiomers using amylose-based columns (e.g., Chiralpak AD-H) .
  • Biological Assays: Compare IC50_{50} values for enantiomers in enzyme inhibition (e.g., >10-fold difference observed in cyclooxygenase inhibition) .
  • Computational Modeling: Density Functional Theory (DFT) predicts energy barriers for diastereomer formation during synthesis .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer: Contradictions often arise from:
  • Assay Variability: Standardize protocols (e.g., fixed incubation times, ATP concentrations in kinase assays) .
  • Solubility Differences: Use co-solvents (e.g., DMSO ≤0.1%) to maintain compound stability .
  • Metabolic Interference: Test metabolites (e.g., via LC-MS) to rule out off-target effects .

Table 2: Bioactivity Discrepancies and Resolutions

StudyReported IC50_{50} (μM)Resolution Strategy
X2.5 ± 0.3Replicated with purified enantiomer
Y12.1 ± 1.8Adjusted DMSO concentration to 0.05%

Q. What computational tools are recommended for predicting its reactivity or stability?

  • Methodological Answer:
  • Reaction Pathway Prediction: Use Gaussian or ORCA for quantum mechanical calculations of carbamate hydrolysis kinetics .
  • Machine Learning (ML): Train models on PubChem datasets to predict metabolic stability (e.g., cytochrome P450 interactions) .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous vs. lipid environments (GROMACS) .

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